ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a tetrazole moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Tetrazole Moiety: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.
Thiophene Ring Construction: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reactions: The phenyl and tetrazole groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones .
Scientific Research Applications
Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate: Similar structure but lacks the ethyl group.
Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.
Uniqueness
Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate is unique due to its combination of a thiophene ring, a tetrazole moiety, and a phenyl group, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H19N5O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[2-[4-(tetrazol-1-yl)phenoxy]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19N5O4S/c1-2-30-22(29)20-18(15-6-4-3-5-7-15)13-32-21(20)24-19(28)12-31-17-10-8-16(9-11-17)27-14-23-25-26-27/h3-11,13-14H,2,12H2,1H3,(H,24,28) |
InChI Key |
NAOCKEBQGBSMLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.